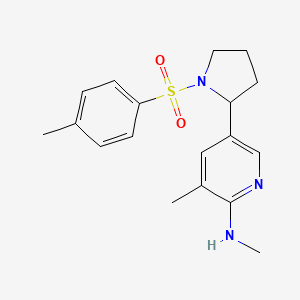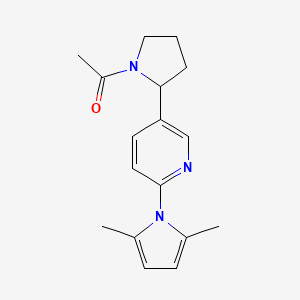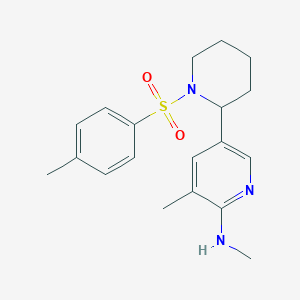
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzoyl group and a difluorobenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the chloro and difluorobenzoyl groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. The process includes sourcing and procurement of high-purity raw materials, followed by a series of chemical reactions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluorobenzoyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, borane reagents for borylation, and various transition-metal catalysts for coupling reactions . The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .
Aplicaciones Científicas De Investigación
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents.
Benzoyl-substituted isoindoline derivatives: Similar in structure but with different substituents on the benzoyl group.
Uniqueness
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione is unique due to the presence of both chloro and difluorobenzoyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H12ClF2NO3 |
|---|---|
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
2-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12ClF2NO3/c25-15-11-10-14(18(13-15)22(29)21-19(26)8-3-9-20(21)27)5-4-12-28-23(30)16-6-1-2-7-17(16)24(28)31/h1-3,6-11,13H,12H2 |
Clave InChI |
MRPAALCNIIILHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)

![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)


![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)


![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)
